AMBROX DL

Description

Historical Development and Significance in Chemical Synthesis and its Broader Impact

The journey of Ambrox DL is deeply intertwined with the history of perfumery and the scientific pursuit of alternatives to rare natural ingredients. The story begins with ambergris, a substance produced in the digestive system of sperm whales, which has been valued for centuries for its unique scent and fixative properties. myuchem.comnih.gov Due to the scarcity, high cost, and ethical concerns related to whaling, the fragrance industry sought a viable synthetic substitute. myuchem.com

Research programs initiated as early as the 1930s by companies like Firmenich aimed to decipher the chemical composition of ambergris. firmenich.comfirmenich.com This research led to the identification of (-)-Ambrox as the primary olfactory component in the 1940s. researchgate.net The first chemical synthesis of Ambrox was achieved in 1950 by Stoll and his colleagues, using the naturally occurring diterpene sclareol (B1681606) as a starting material. google.com Sclareol, extracted from the clary sage plant (Salvia sclarea), provided a direct and structurally similar precursor for semi-synthesis. nih.gov

In 1988, Firmenich introduced AMBROX® DL, developed through a novel, fully chemical synthesis route. firmenich.comdsm-firmenich.com This innovation was partly driven by the need to overcome shortages and supply volatility of the naturally derived clary sage. dsm-firmenich.com The development of this compound and other related ambroxides marked a significant milestone, providing the perfume industry with a reliable and high-quality source of this essential amber note, thereby influencing the creation of countless modern fragrances. myuchem.com

| Date | Development | Significance |

|---|---|---|

| 1930s | Firmenich begins research into the chemical composition of ambergris. firmenich.comfirmenich.com | Initiated the scientific quest for a synthetic alternative to a rare natural resource. |

| 1940s | (-)-Ambrox is identified as the key odorous component of ambergris. researchgate.net | Provided a specific molecular target for chemical synthesis. |

| 1950 | First chemical synthesis of Ambrox from sclareol is achieved by Stoll et al. google.com | Established the foundational semi-synthetic route used for decades. |

| 1988 | Firmenich invents and launches AMBROX® DL via a new, fully chemical synthesis route. firmenich.comdsm-firmenich.com | Provided a solution to raw material shortages (clary sage) and increased production stability. |

| 2016 | First commercial scale-up of AMBROX® SUPER via white biotechnology. firmenich.com | Marked a shift towards more sustainable, fermentation-based production methods. |

Evolution of Synthetic Strategies for Diterpenoids and Related Cyclic Ethers

The synthesis of this compound is a specific application within the broader field of diterpenoid and cyclic ether chemistry. Diterpenoids are a large class of natural products with complex and diverse structures that have long challenged and inspired synthetic chemists. nih.govresearchgate.net Early synthetic strategies often involved lengthy, linear sequences, but modern approaches focus on efficiency and precision. Key strategies in contemporary diterpene synthesis include leveraging the inherent reactivity of functional groups to guide the construction of complex carbon skeletons and the strategic use of C-H oxidation to install oxygenation at late stages of a synthesis. researchgate.net

The formation of the cyclic ether ring is a crucial step in synthesizing Ambrox. General strategies for constructing saturated cyclic ethers, which are common motifs in many natural products, include: nih.govresearchgate.net

Intramolecular C-O Bond Formation: This is a common approach where a hydroxyl group within a molecule attacks an electrophilic carbon, often displacing a leaving group in an SN2 reaction to close the ring. nih.gov

Ring-Closing Metathesis (RCM): This method involves forming an acyclic ether with terminal alkenes, which are then cyclized using a ruthenium or molybdenum catalyst.

Prins and Nicholas Reactions: These are powerful cyclization methods that can form cyclic ethers by reacting carbonyl compounds or alkynes with alkenes under specific catalytic conditions.

The synthesis of Ambrox has evolved significantly over time. The traditional and long-standing industrial method begins with sclareol. nih.gov This multi-step process typically involves:

Oxidative degradation of sclareol to form a lactone known as sclareolide (B1681565).

Reduction of the sclareolide to the corresponding diol (ambrodiol).

Acid-catalyzed dehydration and cyclization of the diol to form the final tricyclic ether structure of Ambrox. google.com

While the sclareol-based route is effective, chemists have explored numerous other starting materials and pathways to improve efficiency and access different stereoisomers. nih.govacs.org Alternative precursors have included other natural terpenes like β-ionone, nerolidol, and abietic acid. mdpi.comresearchgate.net Notably, synthetic routes starting from precursors like β-farnesene analogues can produce a racemic mixture, which is characteristic of products like this compound. nih.gov

Academic Drivers for Research into Sustainable Chemical Production

The late 20th and early 21st centuries have seen a profound shift in the chemical industry, driven by the principles of sustainable or "green" chemistry. bynez.com Popularized in the 1990s, green chemistry advocates for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org This paradigm shift is motivated by increasing environmental regulations, consumer demand for eco-friendly products, and a growing recognition of the need for resource efficiency. agchemigroup.euadv-bio.com

In the fragrance industry, these drivers have had a significant impact. onscent.com Traditional fragrance production often relies on resource-intensive agriculture for natural ingredients or on petrochemical feedstocks for synthetics. onscent.com The academic and industrial response has been to explore innovative and more sustainable technologies, including:

Biocatalysis: Using isolated enzymes or whole microbial cells to perform specific chemical transformations under mild conditions, reducing energy consumption and waste. researchgate.netchimia.ch

Fermentation and Synthetic Biology: Engineering microorganisms like yeast and bacteria to produce valuable chemicals from renewable feedstocks such as sugars. onscent.commdpi.com This approach offers a consistent supply of ingredients without depleting natural resources. onscent.com

Renewable Feedstocks: Shifting from petroleum-based starting materials to those derived from biomass. bynez.com

The production of Ambrox has become a leading example of this sustainable evolution. researchgate.net A groundbreaking recent development is a hybrid chemo-enzymatic process. researchgate.netchimia.ch This route begins with (E)-β-farnesene, a precursor that can be produced on an industrial scale through the fermentation of sugar. nih.govacs.org The farnesene (B8742651) is chemically converted to (E,E)-homofarnesol, which is then cyclized into (-)-Ambrox using an engineered enzyme, a squalene (B77637) hopene cyclase (SHC). nih.govacs.orgresearchgate.netchimia.ch This biocatalytic approach significantly improves atom economy, reduces solvent use and waste, and lowers energy consumption compared to the classic sclareol pathway, representing a major advancement in sustainable fragrance production. researchgate.netchimia.ch

Current Academic Research Landscape and Unaddressed Questions Pertaining to the Chemical Compound

Current research on this compound and related compounds continues to focus on enhancing the efficiency, sustainability, and versatility of its synthesis. researchgate.netresearchgate.net While significant progress has been made, the search for an even more environmentally friendly and practical method for its preparation remains an active area of academic inquiry. researchgate.netresearchgate.net

Key areas of ongoing research include:

Process Optimization: Efforts are being made to further streamline existing synthetic routes. This includes the development of "one-pot" syntheses from sclareol, which aim to reduce the number of separate reaction and purification steps, thereby saving time, energy, and materials. researchgate.net

Novel Synthetic Pathways: Researchers are exploring entirely new routes from alternative, inexpensive, and readily available chiral starting materials. For instance, recent studies have demonstrated concise syntheses of (-)-Ambrox starting from (R)-carvone, a component of spearmint oil. researchgate.netnih.gov

Advancements in Biocatalysis: The biocatalytic route is a major focus. Research is directed at discovering and engineering more robust and efficient enzymes for the key cyclization step. nih.govacs.org Techniques like directed evolution are used to create mutant enzymes with higher activity and stability, making the industrial-scale process more economically viable. nih.govacs.org

Metabolic Engineering: Synthetic biology approaches are being used to engineer microbial hosts (like E. coli or yeast) to produce not just the precursors, but potentially the final Ambrox molecule, or its immediate precursors, entirely through fermentation. nih.govmdpi.com

Despite these advances, several questions remain unaddressed. The complete biosynthetic pathway of ambroxides in their original natural source—ambergris—is still not fully elucidated, although the triterpenoid (B12794562) ambrein (B1239030) is known to be the precursor. researchgate.net A deeper understanding of this natural process could inspire new biocatalytic strategies. Furthermore, while biocatalytic methods are highly promising, challenges related to scaling up fermentation and enzymatic processes, optimizing yields, and ensuring cost-competitiveness with established chemical routes continue to drive academic and industrial research. mdpi.com The continuous pursuit of novel catalysts, both chemical and biological, remains a central theme in the ongoing story of this compound.

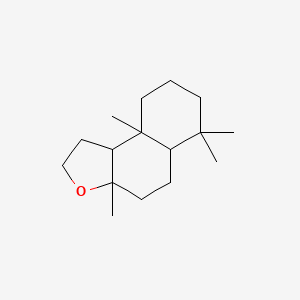

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O/c1-14(2)8-5-9-15(3)12(14)6-10-16(4)13(15)7-11-17-16/h12-13H,5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZUZOLGGMJZJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2CCO3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048119 | |

| Record name | Dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid, White crystalline solid | |

| Record name | Naphtho[2,1-b]furan, dodecahydro-3a,6,6,9a-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ambronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,5,5,9-Tetramethyl-13-oxatricyclo(8.3.0.0(4.9))tridecane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1249/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

120.00 to 121.00 °C. @ 1.40 mm Hg | |

| Record name | Ambronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, soluble (in ethanol) | |

| Record name | 1,5,5,9-Tetramethyl-13-oxatricyclo(8.3.0.0(4.9))tridecane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1249/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3738-00-9, 6790-58-5 | |

| Record name | Cetalox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3738-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5,5,9-Tetramethyl-13-oxatricyclo (8.3.0.0.(4.9))tridecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003738009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphtho[2,1-b]furan, dodecahydro-3a,6,6,9a-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ambronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

75 - 76 °C | |

| Record name | Ambronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Elucidation of Reaction Pathways for the Chemical Compound

Novel Synthetic Routes and Advanced Methodologies

The synthesis of Ambrox DL, a racemic mixture of the valued ambergris odorant, and its enantiopure forms, has been a significant focus of chemical research. nih.govgoogle.com Modern synthetic strategies aim for efficiency, environmental sustainability, and precise control over the molecular architecture. researchgate.netresearchgate.net

Achieving high levels of chemo-, regio-, and stereoselectivity is crucial in the synthesis of complex molecules like Ambrox. A significant challenge has been the catalytic asymmetric polyene cyclization of precursors such as (3E,7E)-homofarnesol. nih.govresearchgate.net Researchers have developed methods using highly Brønsted-acidic and confined imidodiphosphorimidate (IDPi) catalysts in the presence of fluorinated alcohols. nih.govresearchgate.net This enzyme-like microenvironment provided by the catalyst allows for exceptionally high selectivities, which were previously thought to be achievable only through enzymatic processes. nih.govresearchgate.net

| Starting Material | Catalyst/Reagent System | Key Transformation | Product | Selectivity Outcome |

|---|---|---|---|---|

| (3E,7E)-homofarnesol | Imidodiphosphorimidate (IDPi) catalyst, Fluorinated Alcohols | Asymmetric Polyene Cyclization | (−)-ambrox | d.r. >20:1; e.r. = 95:5 nih.gov |

| (3E,7E)-homofarnesyl triethylsilyl ether | SnCl₄, (R)-2-(o-fluorobenzyloxy)-2′-hydroxy-1,1′-binaphthyl, TFA | Stepwise Asymmetric Cyclization | (−)-ambrox | d.r. = 74:26; e.r. = 87.5:12.5 nih.gov |

| (R)-carvone | LDA, MeI, 2,3-dibromopropene, TFA, FeCl₃ | Alkylation and Acid-Catalyzed Cyclization | (−)-ambrox | Overall yield of 26.2% researchgate.net |

The pivotal step in many Ambrox syntheses is the catalytic cyclization of a polyene precursor. nih.govgoogle.com The choice of catalyst is paramount in determining the stereochemical outcome. Highly Brønsted-acidic imidodiphosphorimidate (IDPi) catalysts have proven effective in the asymmetric polyene cyclization of (3E,7E)-homofarnesol, yielding (−)-ambrox with excellent diastereo- and enantioselectivity (d.r. >20:1; e.r. = 95:5). nih.govresearchgate.net These catalysts create a confined, enzyme-like microenvironment that controls the formation of two C-C bonds and one C-O bond while simultaneously setting four stereogenic centers. nih.govresearchgate.net

Lewis acids such as SnCl₄ are also used, often in combination with chiral ligands, to induce cyclization. nih.gov The traditional semi-synthesis from sclareol (B1681606) involves an acid-catalyzed dehydration and cyclization of an intermediate diol (Ambradiol) to produce Ambrox. google.com A concise synthesis starting from (R)-carvone also utilizes an acid-catalyzed cyclization, mediated by reagents like FeCl₃, as the final step to construct the tricyclic ether skeleton. researchgate.net

Biocatalytic and Semi-Synthetic Approaches

Biocatalysis and semi-synthesis represent a move towards more sustainable and efficient production methods, leveraging the high selectivity of biological systems. acs.orgnih.govnih.govresearchgate.net These approaches often start from naturally derived precursors. researchgate.netnih.gov

Enzymatic processes have been successfully applied to the synthesis of Ambrox, offering high stereoselectivity under mild conditions. nih.gov A significant industrial development combines the chemical transformation of (E)-β-farnesene, a feedstock produced by fermentation, into (E,E)-homofarnesol, which is then cyclized to (−)-ambrox using an engineered squalene (B77637) hopene cyclase (SHC). acs.orgnih.govnih.govresearchgate.netnih.gov This chemoenzymatic route improves atom economy and reduces waste compared to purely chemical syntheses. nih.govresearchgate.net Givaudan has developed this process, utilizing E. coli whole-cells that overexpress the engineered SHC. nih.gov Successive generations of the SHC enzyme have led to significant improvements in efficiency. researchgate.net

The traditional precursor for semi-synthesis is sclareol, a diterpene alcohol extracted from clary sage (Salvia sclarea). google.comresearchgate.netnih.gov The classic industrial route involves the chemical oxidation of sclareol to sclareolide (B1681565), followed by reduction to ambrodiol, and a final acid-catalyzed dehydration cyclization to yield Ambrox. google.comodowell.com While the final step is chemical, the use of a natural precursor categorizes this as a semi-synthetic approach. researchgate.net

| Enzyme Generation | Substrate Concentration (EEH) | Biocatalyst Load (Whole-cells) | Conversion Time | Volumetric Productivity Improvement |

|---|---|---|---|---|

| SHC v1 | 125 g/L | 250 g/L | >120 h | Baseline researchgate.net |

| SHC v2 | 300 g/L | 300 g/L | ~72 h | Significant Increase researchgate.net |

| SHC v3 | 450 g/L | 180 g/L | ~72 h | Further Increase researchgate.netnih.gov |

Microbial transformation provides a powerful tool for the structural modification of diterpenoids like Ambrox, often achieving site-specific functionalization that is challenging with conventional chemistry. nih.gov Various fungi have been used to biotransform (−)-ambrox into a range of hydroxylated derivatives. nih.govresearchgate.net For example, incubation with Macrophomina phaseolina yields products such as 3β-hydroxyambrox and 6β-hydroxyambrox. nih.gov Fermentation with Fusarium lini has been shown to produce mono-, di-, and trihydroxylated metabolites, including ambrox-1α-ol and ambrox-1α,3β,6α-triol. researchgate.net

Plant cell suspension cultures, such as those of Peganum harmala, have also been employed to metabolize (−)-ambrox, resulting in oxygenated products like 3-oxoambrox and 2α-hydroxyambrox. nih.gov These biocatalytic transformations provide access to novel Ambrox derivatives that can be evaluated for new fragrance properties. nih.gov

| Microorganism/Cell Culture | Substrate | Key Metabolites Produced |

|---|---|---|

| Macrophomina phaseolina | (−)-ambrox | 3β-hydroxyambrox, 6β-hydroxyambrox, 3-oxoambrox nih.gov |

| Peganum harmala (cell culture) | (−)-ambrox | 3β-hydroxyambrox, 3-oxoambrox, 2α-hydroxyambrox, 2α,3β-dihydroxyambrox nih.gov |

| Fusarium lini | (−)-ambrox | ambrox-1α-ol, ambrox-1α,11α-diol, ambrox-1α,3β,6α-triol, ambrox-1α,6α,11α-triol researchgate.net |

| Rhizopus stolonifer | (−)-ambrox | ambrox-3-one, 3β-ol, 3β,6β-diol researchgate.net |

| Cunninghamella elegans | (+)-sclareolide | 3-oxosclareolide, 3β-hydroxysclareolide, 2-hydroxysclareolide researchgate.net |

Green Chemistry Principles in the Synthesis of the Chemical Compound

The synthesis of this compound has evolved significantly, driven by the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com This evolution has focused on improving the efficiency and sustainability of production, moving away from traditional methods that often involve multiple steps, harsh reagents, and significant waste streams. researchgate.netnih.gov

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com An ideal reaction has 100% atom economy, incorporating all reactant atoms into the product with no byproducts. nih.gov

Traditional synthetic routes to Ambrox, often starting from sclareol, have been criticized for their challenges in terms of green chemistry, including poor atom economy and significant pollutant discharge. researchgate.netnih.gov These multi-step processes, which include oxidation, reduction, and cyclodehydration, can generate substantial waste. researchgate.net

The most significant leap in atom economy has been achieved through chemo-enzymatic processes. researchgate.netchimia.chnih.gov A new industrial-scale route utilizing (E)-β-farnesene as a feedstock demonstrates improved atom and step economy, leading to a significant reduction in waste production, solvent use, and energy consumption compared to the classic sclareol-based synthesis. researchgate.netnih.gov

Table 1: Comparison of Synthetic Approaches for Ambrox based on Green Chemistry Principles

| Synthetic Route | Starting Material (Feedstock) | Key Advantages in Atom Economy & Waste Minimization | Reference |

|---|---|---|---|

| Traditional Chemical Synthesis | Sclareol | Faces challenges; often involves multiple steps and significant byproduct generation. | nih.gov |

| One-Pot Synthesis | (-)-Sclareol | Reduces intermediate separation steps, saving time and minimizing waste chemicals. | researchgate.net |

| Concise Chemical Synthesis | (R)-Carvone | High atomic economy and good overall yield (26.2% over seven steps). | nih.gov |

| Chemo-enzymatic Synthesis | (E)-β-Farnesene | Significantly improves atom and step economy; reduces overall waste, solvent, and energy use. | researchgate.netnih.gov |

The pursuit of sustainability in this compound synthesis is heavily linked to the choice of starting materials. mdpi.com Traditionally, the fragrance industry has relied on the diterpene sclareol, extracted from the clary sage plant (Salvia sclarea). acs.orgnih.gov While sclareol is a natural and renewable resource, its availability can be subject to agricultural variability, leading to shortages. dsm-firmenich.com

A paradigm shift in feedstock utilization is the adoption of (E)-β-farnesene. chimia.chnih.govacs.org This precursor is produced via fermentation, a biotechnological process that offers a more stable and potentially more sustainable supply chain compared to traditional agriculture. researchgate.netnih.gov This innovative route combines a chemical transformation of the farnesene-derived precursor, (E,E)-homofarnesol, with an enzymatic cyclization step. chimia.chnih.gov

Process optimization has been a key focus of this new methodology. The enzymatic cyclization is catalyzed by an engineered Squalene Hopene Cyclase (SHC), which has undergone several generations of enzyme evolution. researchgate.net These improvements have led to significant gains in efficiency, including:

Reduction in reaction time: Faster conversion of the homofarnesol precursor. researchgate.net

Increased volumetric productivity: More product is generated per unit volume in a given time. researchgate.net

Higher conversion rates: More efficient transformation of the starting material into the final product. researchgate.net

Beyond farnesene (B8742651), researchers have explored a plethora of other natural and renewable starting materials to improve the carbon efficiency of Ambrox production. mdpi.comacs.org These alternative feedstocks include:

(+)-Carvone mdpi.comresearchgate.net

Thujone mdpi.com

Beta-Ionone mdpi.com

(-)-Drimenol mdpi.com

Coronarin-D blucher.com.br

Labdanolic Acid mdpi.com

These explorations highlight the industry's commitment to diversifying feedstocks and developing more robust and environmentally responsible manufacturing processes. mdpi.comacs.org

Mechanistic Investigations of Key Synthetic Reactions

Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes to this compound, controlling stereochemistry, and improving yields.

The stereochemistry of the final Ambrox product is critical to its desired properties. In many synthetic pathways, the formation of the characteristic ether bridge occurs via a cyclization reaction, the mechanism of which dictates the final stereochemical outcome.

In the chemo-enzymatic cyclization of (E,E)-homofarnesol, the desired (-)-ambrox stereoisomer is formed through a chair-chair configurated transition state, a mechanism that aligns with the Stork-Eschenmoser principle. researchgate.net This level of stereocontrol is a hallmark of enzymatic catalysis.

In non-enzymatic chemical syntheses, various reaction intermediates have been identified depending on the starting material.

From Sclareol: The synthesis proceeds through the well-characterized intermediates sclareolide and subsequently ambradiol (a diol), which is the direct precursor for the final acid-catalyzed cyclodehydration. researchgate.netnih.gov

From (R)-Carvone: The synthesis involves the formation of bicyclic ketone intermediates after two consecutive alkylations and an acid-catalyzed cyclization. nih.govresearchgate.net

From Nerolidol: The pathway includes the formation of (3E,7E)-homofarnesylic acid dimethyl amide and (3E,7E)-homofarnesol as key intermediates. mdpi.com

Biomimetic Approaches: A synthesis of 9-epi-Ambrox utilizes a biomimetic cationic cyclization, implying the controlled formation of specific carbocationic intermediates that guide the construction of the polycyclic framework. nih.gov

Table 2: Key Intermediates in Various Ambrox Synthetic Routes

| Starting Material | Key Intermediate(s) | Reference |

|---|---|---|

| Sclareol | Sclareolide, Ambradiol | researchgate.netnih.gov |

| (R)-Carvone | Bicyclic ketones | nih.govresearchgate.net |

| Nerolidol | Homofarnesylic acid dimethyl amide, Homofarnesol | mdpi.com |

| Labdanolic Acid | Ambradiol | mdpi.com |

While detailed reports quantifying the kinetic and thermodynamic parameters for this compound formation are not widely available, the extensive work on process optimization provides indirect evidence of the application of these principles. The goal of any industrial synthesis is to maximize product yield within the shortest possible time, which is a direct function of reaction kinetics.

The thermal stability of the Ambrox molecule has been investigated, although this relates more to its degradation than its formation. nih.gov Such studies are crucial for understanding the thermodynamic limits of the compound and for defining stable storage and formulation conditions. nih.gov

Deuterium (B1214612) labeling is a powerful technique used to trace the pathways of atoms through a reaction and to probe reaction mechanisms by observing the kinetic isotope effect (KIE). researchgate.netchem-station.com The KIE describes the change in reaction rate that occurs when an atom in a reactant is replaced with one of its heavier isotopes, such as replacing hydrogen with deuterium. chem-station.com Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, reactions that involve the breaking of this bond in a rate-determining step will proceed more slowly. researchgate.net

In the context of this compound synthesis, deuterium labeling can be employed to:

Clarify Cyclization Mechanisms: By selectively placing deuterium atoms at specific positions on an acyclic precursor like homofarnesol, chemists can track which C-H bonds are broken during the cyclization cascade. This helps to confirm the proposed transition states and intermediate structures.

Investigate Rearrangements: If hydride shifts or other rearrangements are suspected to occur during the formation of the carbocationic intermediates, deuterium labeling can confirm these mechanistic steps.

Distinguish Between Pathways: When multiple competing reaction pathways exist, the KIE observed from deuterium labeling can help identify the dominant mechanism. princeton.edu

While specific studies detailing the use of deuterium labeling for the mechanistic elucidation of the industrial synthesis of this compound are not prominent in the literature, the principles are well-established. researchgate.netchem-station.com The synthesis of deuterium-labeled analogues of related compounds has been described, demonstrating the feasibility and utility of this approach in the broader field. researchgate.net The technique remains a valuable tool for fundamental research into the complex polyene cyclizations that are central to the synthesis of Ambrox and other terpenoid-derived molecules. researchgate.net

Advanced Analytical and Spectroscopic Characterization of the Chemical Compound and Its Derivatives

Chromatographic Method Development and Validation for Purity and Isomer Analysis

Chromatographic techniques are indispensable for separating and quantifying the components of complex mixtures, including the various stereoisomers of Ambrox DL. Method development and validation ensure the reliability and accuracy of these analyses.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both the qualitative identification and quantitative analysis of volatile and semi-volatile compounds like this compound. The technique separates components based on their volatility and interaction with a stationary phase, followed by mass spectrometric detection for identification.

For ambroxide (B10790011), GC/MS analysis is a standard technique. Spectral data for ambroxide (PubChem CID 10857465) are available, indicating its applicability for purity assessment. nih.gov Studies on related compounds and natural extracts containing ambroxide have utilized GC-MS to identify components and evaluate their sensory profiles. msu.edumdpi.com

Typical GC-MS analysis for ambroxide involves capillary columns, such as an HP-5MS (5% phenyl, 95% dimethylpolysiloxane) column. nist.govmdpi.com The mass spectrometer provides characteristic fragmentation patterns that aid in identification. For instance, common m/z top peaks observed for ambroxide include 221, 97, and 137. researchgate.net

Table 1: Representative GC-MS Data for Ambroxide

| Parameter | Value | Source |

| Column Type | Capillary HP-5MS | nist.gov |

| Top m/z Peak | 221 | researchgate.net |

| Second Highest m/z Peak | 97 | researchgate.net |

| Third Highest m/z Peak | 137 | researchgate.net |

| Technique | GC/MS | nih.gov |

High-Performance Liquid Chromatography (HPLC) is extensively employed for the separation of stereoisomers due to its versatility and high resolving power. While this compound itself is a blend containing racemic Cetalox (9-epi Ambrox) and Laevo-ambrox medkoo.com, the separation of its various stereoisomers is critical for understanding its composition and properties.

HPLC methods for the separation of ambrox stereoisomers have been developed, demonstrating the technique's capability in resolving these closely related compounds. rotachrom.com The selection of appropriate stationary and mobile phases is paramount for achieving effective separation. For chiral separations, specialized chiral stationary phases are often employed. rotachrom.com

Chiral chromatography, particularly chiral HPLC, is the primary method for determining the enantiomeric excess (ee) of chiral compounds like ambroxide. Enantiomeric excess quantifies the purity of a chiral compound by measuring the difference in mole fractions between the two enantiomers. numberanalytics.comheraldopenaccess.us

The principle involves the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral selector added to the mobile phase. Common chiral columns, such as those based on polysaccharide derivatives (e.g., Lux Cellulose-1, Lux Cellulose-2), are frequently used for this purpose. [12, 24 in previous search]

For ambrox, enantiomeric ratio (e.r.) and diastereomeric excess (d.e.) have been determined using chromatographic analysis, highlighting the importance of chiral methods in assessing the stereochemical purity of synthesized products. [28 in previous search] The ability to achieve high resolution and sensitivity makes chiral HPLC an indispensable tool for quality control and research in the field of chiral compounds. heraldopenaccess.us

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques provide detailed insights into the molecular structure of this compound, confirming its identity and the arrangement of its atoms in three-dimensional space.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation, offering unparalleled detail about the connectivity and spatial arrangement of atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely applied to complex structures like ambroxide.

For (-)-Ambroxide (PubChem CID 10857465), 1H NMR and 13C NMR spectra are available, providing characteristic chemical shifts that serve as fingerprints for the molecule. nih.govnih.gov Detailed NMR data for (-)-Ambroxide in CDCl3, including 1H and 13C chemical shifts, have been reported. bmrb.io

Beyond 1D spectra, 2D NMR experiments such as 1H-1H TOCSY (Total Correlation Spectroscopy), 1H-13C HSQC (Heteronuclear Single Quantum Coherence), and 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assigning complex structures by revealing correlations between protons and carbons, including long-range correlations. bmrb.iomdpi.com These experiments are vital for confirming the intricate bicyclic furan (B31954) structure of ambroxide and its derivatives.

Table 2: Selected ¹H and ¹³C NMR Chemical Shifts for (-)-Ambroxide (CDCl₃, 298K, 500MHz)

| Atom ID (Carbon) | ¹³C Chemical Shift (ppm) | Atom ID (Hydrogen) | ¹H Chemical Shift (ppm) |

| C1 | 21.1381 | H18 | 0.8267 |

| C4 | 33.5873 | H21 | 1.0785 |

| C8 | 42.4189 | H24 | 0.8305 |

| C11 | 64.9865 | H30 | 1.4129 |

| C12 | 57.2334 | H42 | 3.8226 |

| C13 | 60.1006 | H43 | 3.9072 |

| C16 | 79.9076 |

Note: This table presents a selection of chemical shifts. A full assignment would include all atoms and their corresponding shifts and coupling information. bmrb.io

Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS) and tandem mass spectrometry (MS/MS), provides critical information regarding the molecular weight, elemental composition, and fragmentation pathways of this compound.

The exact mass of ambroxide (C₁₆H₂₈O) is precisely determined as 236.214015512 Da. nih.govnih.gov HRMS is invaluable for confirming the elemental composition of the intact molecule and its fragments, providing a high degree of certainty in structural assignments. [27 in previous search, 41]

MS/MS experiments involve the fragmentation of selected precursor ions, yielding characteristic product ion spectra. These fragmentation patterns are unique to a given molecular structure and can be used to elucidate the connectivity of atoms and confirm structural features. While specific MS/MS fragmentation pathways for this compound are not extensively detailed in the provided search results, the general principles of fragmentation analysis apply. For example, predicted collision cross section (CCS) values for this compound adducts are available, which can aid in ion mobility-mass spectrometry studies for distinguishing isomers. [5 in previous search] The application of HRMS to ambroxide-like compounds has shown good agreement between calculated and observed m/z values, further validating structural assignments. researchgate.netrsc.org

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 237.22130 | 158.9 |

| [M+Na]⁺ | 259.20324 | 168.7 |

| [M+NH₄]⁺ | 254.24784 | 173.6 |

| [M+K]⁺ | 275.17718 | 157.7 |

| [M-H]⁻ | 235.20674 | 163.2 |

| [M+Na-2H]⁻ | 257.18869 | 164.5 |

| [M]⁺ | 236.21347 | 162.0 |

| [M]⁻ | 236.21457 | 162.0 |

Note: Data from PubChemLite, calculated using CCSbase. [5 in previous search]

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques employed for the qualitative and quantitative analysis of chemical compounds. These methods provide unique "fingerprints" of molecules based on their characteristic vibrational modes, allowing for the identification of functional groups and structural elucidation researchgate.netijert.org.

For Ambroxide (C₁₆H₂₈O), both FTIR and FT-Raman spectra are available, contributing to its comprehensive vibrational characterization nih.govnih.gov. FTIR spectra can be obtained using techniques such as Mull or Attenuated Total Reflectance (ATR-Neat) nih.gov. The analysis of these spectra helps in identifying the presence of various functional groups within the complex tricyclic ether structure of Ambroxide. For instance, the presence of C-H stretching vibrations from aliphatic groups, C-O stretching vibrations from the ether linkage, and various bending modes contribute to the unique spectral fingerprint chegg.com. In studies involving hydroxylated derivatives of ambroxide, such as 1β-hydroxyambroxide, the IR spectrum notably exhibits a broad absorption band around 3424 cm⁻¹, which is characteristic of the hydroxyl (-OH) stretching vibration conicet.gov.ar. This demonstrates the utility of IR spectroscopy in detecting and confirming the introduction of new functional groups during synthesis or biotransformation processes.

Raman spectroscopy complements IR spectroscopy by providing information on molecular vibrations that are Raman-active, often involving non-polar bonds or symmetric stretching modes thermofisher.com. FT-Raman spectroscopy has also been applied to Ambroxide, contributing to a more complete understanding of its vibrational characteristics nih.govnih.gov. The combination of IR and Raman data allows for a more thorough assignment of vibrational modes, aiding in the confirmation of the molecular structure and assessing the purity of the compound.

The vibrational data obtained from IR and Raman spectroscopy can be further supported by computational methods, such as Density Functional Theory (DFT), to predict vibrational frequencies and compare them with experimental spectra, thereby enhancing the accuracy of peak assignments and structural interpretations researchgate.netijert.org.

X-ray Crystallography for Solid-State Structure Determination of the Chemical Compound and its Analogues

While direct, specific X-ray crystallographic data for Ambroxide itself (PubChem CID 10857465) in a readily extractable format were not found, the technique has been successfully applied to structurally related labdane (B1241275) diterpenes and derivatives of ambroxide researchgate.netresearchgate.net. For example, the structure and relative configuration of certain labdane diterpene compounds, which are structurally similar to Ambroxide, have been unambiguously confirmed through single-crystal X-ray crystallography researchgate.net. Studies on the synthesis of Ambrox®-like compounds also report the use of crystallographic data for structural elucidation and refinement of derivatives researchgate.net.

The process typically involves growing high-quality single crystals of the compound. X-rays are then diffracted by the electrons in the crystal, and the resulting diffraction pattern is collected and analyzed to reconstruct the electron density map, from which the positions of the atoms can be determined mdpi.com. This provides an accurate representation of the molecule's geometry and stereochemistry, which is particularly important for chiral compounds like Ambroxide, possessing multiple chiral centers wikipedia.orgchemimpex.comeuropa.eu. The insights gained from X-ray crystallography are vital for confirming synthetic pathways, understanding structure-activity relationships, and designing new analogues with desired properties.

Compound Information

Theoretical and Computational Chemistry of the Chemical Compound

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental for elucidating the electronic structure and predicting the reactivity of chemical compounds.

Density Functional Theory (DFT) is a widely utilized computational quantum mechanical modeling method for investigating the electronic structure and properties of many-body systems, including molecules wikipedia.orggithub.ioyoutube.com. DFT calculations can effectively determine the ground state properties of AMBROX DL, such as its optimized molecular geometry, electronic structure, and various reactivity indices wikipedia.org.

The application of DFT allows for the prediction of molecular properties such as:

Optimized Geometry: Precise bond lengths, bond angles, and dihedral angles that represent the most stable arrangement of atoms in the molecule.

Electronic Structure: Information on electron density distribution, atomic charges, and molecular orbitals.

Energetic Properties: Total energy, heats of formation, and reaction energies.

Spectroscopic Properties: Prediction of vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts, which can be compared with experimental data for validation researchgate.net.

DFT is particularly advantageous due to its ability to describe a significant portion of dynamic electron correlation in a computationally efficient manner, often achieving accuracy comparable to more sophisticated ab initio methods github.io. For this compound, DFT studies could provide a detailed understanding of its stability and the electronic factors governing its chemical behavior.

Molecular Orbital (MO) theory describes the behavior of electrons in molecules, while Frontier Molecular Orbital (FMO) theory, pioneered by Kenichi Fukui, simplifies the prediction of molecular reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) wikipedia.orgyoutube.com.

For this compound, FMO analysis would involve:

HOMO (Highest Occupied Molecular Orbital): Represents the electron-donating ability of the molecule (nucleophilicity). A higher HOMO energy indicates a greater propensity to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the electron-accepting ability of the molecule (electrophilicity). A lower LUMO energy indicates a greater propensity to accept electrons.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

The interaction between the HOMO of a nucleophile and the LUMO of an electrophile is a key concept in predicting the course and selectivity of chemical reactions wikipedia.orgyoutube.com. In the context of this compound, understanding its frontier orbitals can provide insights into its potential reaction pathways, such as oxidation or interactions with other molecules. The presence of the oxygen atom in this compound's structure is particularly relevant, as oxygen can significantly influence chemical reactivity through stereoelectronic effects, acting as both a strong electron donor (via lone pairs) and a strong electron acceptor (via σ* orbitals) basna.irrsc.org.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to simulate the physical movements of atoms and molecules over time. This allows for the study of dynamic properties, conformational changes, and interactions within a system mdpi.complos.orgnih.gov.

This compound, with its complex tricyclic structure, can exhibit conformational flexibility. MD simulations are instrumental in exploring the conformational space of such molecules, identifying various stable conformers, and understanding the energy barriers between them mdpi.complos.org.

Key aspects investigated through MD simulations include:

Conformational Sampling: Identifying all accessible conformations of this compound at a given temperature and pressure.

Relative Stabilities: Determining the relative energies of different conformers to identify the most stable arrangements.

Conformational Transitions: Observing how the molecule transitions between different conformations over time, which can be crucial for understanding its behavior in various environments.

Force Fields: MD simulations rely on force fields, which are sets of mathematical functions and parameters used to calculate the potential energy of a system of atoms. The choice of an appropriate force field is critical for accurate conformational analysis.

While specific MD studies on this compound were not detailed in the search results, the general principles of MD simulations are widely applied to molecules of similar complexity to understand their dynamic behavior and conformational preferences nih.govnih.gov.

The environment in which a molecule exists significantly influences its behavior. MD simulations can incorporate solvent effects, either implicitly (using continuum models) or explicitly (by including individual solvent molecules in the simulation box) nih.gov.

For this compound, studying solvent effects through MD simulations would involve:

Solvation Shell Analysis: Investigating how solvent molecules (e.g., water or organic solvents) arrange around this compound.

Influence on Conformation: Observing how different solvents might alter the preferred conformations or flexibility of the molecule.

Transport Properties: Analyzing diffusion coefficients and other transport-related properties in different solvents.

Studies on other molecules have shown that molecular dynamics simulations in explicit water can reveal detailed insights into solvent-solute interactions, such as radial distribution functions around specific atoms, which highlight the strongest interaction points nih.gov.

Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Biological Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that establishes a mathematical relationship between the chemical structure of a compound and its physicochemical properties researchgate.net. Unlike QSAR (Quantitative Structure-Activity Relationship) which focuses on biological activities, QSPR specifically targets non-biological attributes.

For this compound, QSPR modeling can be applied to predict and understand various non-biological properties crucial for its application, such as:

Physicochemical Properties: Boiling point, vapor pressure, density, refractive index, and solubility in different solvents. These properties are vital for its handling, formulation, and performance in fragrance applications.

Olfactory Properties: While olfaction is a biological process, the perception of odor is often linked to specific physicochemical interactions with olfactory receptors. QSPR models can be developed to correlate structural descriptors with perceived odor characteristics or odor thresholds, treating these as physicochemical attributes. Some research has explored 3D-QSPR for predicting olfactory properties of various derivatives researchgate.net.

The development of QSPR models for this compound would involve:

Descriptor Generation: Calculating various molecular descriptors that quantify different aspects of the molecule's structure (e.g., topological, electronic, steric, and thermodynamic descriptors).

Data Collection: Gathering experimental data for the non-biological property of interest for this compound and a set of structurally related compounds.

Model Development: Using statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a predictive model that relates the descriptors to the property.

Model Validation: Rigorously testing the model's predictive power using external validation sets.

Such QSPR models can accelerate the discovery and optimization of new materials with desired properties by reducing the need for extensive experimental testing.

Environmental Fate and Ecotoxicological Considerations of the Chemical Compound Excluding Human Toxicity

Environmental Occurrence and Distribution

The environmental behavior of a chemical is largely governed by its physicochemical properties. For AMBROX DL, these properties suggest a tendency to associate with particulate matter and biota rather than remaining dissolved in water.

Physicochemical Properties of this compound

| Property | Value | Implication for Environmental Distribution |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 5.41 - 5.95 | High potential for bioaccumulation in organisms and adsorption to organic matter in soil and sediment. |

| Water Solubility | Low (specific value not readily available) | Limited mobility in aquatic systems; preference for partitioning to solid phases. |

| Vapor Pressure | 0.00219 - 0.29 Pa at 20-25°C | Low volatility, suggesting that atmospheric transport is not a primary distribution pathway. |

Presence in Environmental Compartments

Adsorption, Leaching, and Volatilization in Soil and Water Systems

The high log Kow value of this compound strongly suggests a high potential for adsorption to soil organic carbon and sewage sludge. This would result in a low mobility in soil and a reduced likelihood of leaching into groundwater. The organic carbon-normalized soil sorption coefficient (Koc) is a key parameter for assessing this behavior; however, experimentally determined Koc values for this compound were not found in the available literature.

Volatilization from water surfaces is not anticipated to be a significant fate process. This is based on its low vapor pressure and its tendency to adsorb to particulate matter. The Henry's Law Constant, which describes the partitioning between air and water, is expected to be low, further supporting the limited potential for volatilization.

Degradation Pathways in Environmental Matrices

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including breakdown by light, water, and microorganisms.

Biodegradation Pathways and Biotransformation Products

Information from manufacturers indicates that this compound is considered to be "ultimately biodegradable," with a biodegradability of 70-100%. One study, following the OECD 301B guideline for ready biodegradability, reported 64% degradation based on Total Organic Carbon (TOC) removal, which does not meet the strict criteria for "readily biodegradable." This suggests that while this compound can be broken down by microorganisms, the process may be relatively slow in the environment.

As a terpenoid ether, the initial steps of its biodegradation are likely to involve enzymatic cleavage of the ether bond, followed by further oxidation of the resulting alcohol and hydrocarbon fragments. However, detailed studies on the specific biodegradation pathways and the identification of its biotransformation products in environmental matrices are not available in the reviewed scientific literature.

Ecotoxicological Assessment on Non-Human Organisms

Based on available safety data sheets, this compound is classified as "very toxic to aquatic life with long lasting effects." This classification indicates that the substance can cause harm to aquatic organisms at low concentrations and that its persistence may lead to long-term adverse effects.

While the general toxicity to aquatic life is noted, specific, publicly available, peer-reviewed studies detailing the acute and chronic toxicity of this compound to a range of non-human organisms are scarce. The ecotoxicological data presented in the table below is based on information from safety data sheets and regulatory databases, which may not be as detailed as peer-reviewed studies. The lack of comprehensive, publicly accessible data highlights an area where further research is needed for a more complete ecotoxicological profile.

Ecotoxicity of this compound

| Organism Group | Species | Endpoint | Value (mg/L) |

|---|---|---|---|

| Fish | Data not available | LC50 (96h) | Not available |

| Invertebrates | Data not available | EC50 (48h) | Not available |

| Algae | Data not available | ErC50 (72h) | Not available |

The absence of specific LC50 and EC50 values in the readily available literature prevents a quantitative assessment of the risk to different trophic levels. However, the classification of "very toxic to aquatic life" implies that the Predicted No-Effect Concentration (PNEC) for aquatic ecosystems would be low. A comprehensive environmental risk assessment would require more detailed ecotoxicity data to compare predicted environmental concentrations with the PNEC.

Acute and Chronic Toxicity to Aquatic Life

This compound is classified as very toxic to aquatic life, with long-lasting effects. The acute and chronic toxicity of this compound has been evaluated for key trophic levels in the aquatic environment: fish, invertebrates, and algae.

Acute toxicity is typically measured by the concentration that is lethal to 50% of a test population (LC50) over a short period (e.g., 96 hours for fish), or the concentration that causes a specific effect in 50% of the population (EC50) (e.g., immobilization in invertebrates or inhibition of growth in algae). Chronic toxicity evaluates the long-term effects of exposure to a substance.

Table 1: Summary of Aquatic Toxicity for this compound

| Test Organism | Endpoint | Duration | Result | Classification |

| Fish | Acute Toxicity (LC50) | 96 hours | Data not publicly available | Very toxic to aquatic life |

| Aquatic Invertebrates (e.g., Daphnia magna) | Acute Toxicity (EC50) | 48 hours | Data not publicly available | Very toxic to aquatic life |

| Algae | Acute Toxicity (EC50) | 72 hours | Data not publicly available | Very toxic to aquatic life |

| Fish | Chronic Toxicity | - | Testing waived | Long-lasting effects |

| Aquatic Invertebrates (e.g., Daphnia magna) | Chronic Toxicity | - | Testing waived | Long-lasting effects |

Note: The classification is based on information from Safety Data Sheets. Specific endpoint values are not publicly available.

Potential for Bioaccumulation and Biomagnification in Non-Human Food Chains

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment, leading to a concentration of the substance in the organism's tissues that is greater than in the surrounding environment. The potential for a substance to bioaccumulate is often indicated by its Bioconcentration Factor (BCF).

A key piece of data available for this compound is a Bioconcentration Factor (BCF) of 560 . This value was determined in a study following the OECD 305 guideline for bioaccumulation in fish. A BCF value between 500 and 2000 is generally considered to indicate a potential for bioaccumulation. Therefore, with a BCF of 560, this compound has a moderate potential to bioaccumulate in aquatic organisms.

Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. For a substance to biomagnify, it must be persistent in the environment, bioaccumulative, and not easily metabolized or excreted by organisms.

There are currently no specific studies available in the public domain that directly assess the biomagnification potential of this compound in non-human food chains. However, its moderate bioaccumulation potential, as suggested by the BCF value, is a factor that would be considered in a broader assessment of its biomagnification risk. Further research would be needed to definitively determine if this compound biomagnifies in aquatic food webs.

Table 2: Bioaccumulation Potential of this compound

| Parameter | Value | Method | Indication |

| Bioconcentration Factor (BCF) | 560 | OECD 305 | Moderate potential for bioaccumulation |

Advanced Applications and Industrial Relevance of the Chemical Compound Non Human/non Medical

Materials Science Applications

The inherent chemical stability and unique structural features of AMBROX DL suggest potential, albeit less explored, applications within materials science.

While this compound is generally recognized for its value in industrial chemical production, including potential relevance to materials science, specific detailed research findings on its direct integration into functional materials for non-biological sensing or performance enhancement are not prominently documented in the available literature. alfa-chemistry.comtcichemicals.com Research in materials science often explores novel compounds for enhancing properties like conductivity, stability, or responsiveness in various materials, but direct examples involving this compound in this context remain to be widely published.

Novel Approaches for Enhancing Material Performance (e.g., Deuteration for Volatility Modulation)

A significant area of advanced application for ambrox, which directly applies to this compound due to their structural similarity and shared fragrance properties, involves novel approaches to modulate its volatility. Deuteration, the process of replacing hydrogen atoms with their heavier isotope, deuterium (B1214612), has emerged as a promising technique to enhance the long-term scent and extend the shelf-life of perfumes. wikidata.orgfragranceu.comfishersci.cafishersci.ca

Detailed Research Findings on Deuteration: Research proposes the synthesis of deuterated ambrox to decrease its volatility. This approach is based on the principle that the substitution of hydrogen with deuterium increases the molecular weight and alters vibrational frequencies, which can lead to a reduction in vapor pressure and evaporation rate. fragranceu.comfishersci.ca This novel application of deuteration aims to improve the performance of ambrox as a fixative in fine perfumery, allowing for a more sustained release of its characteristic ambergris-type scent. fragranceu.comfishersci.cafishersci.ca

The synthesis of deuterated ambrox can be achieved through various methods. One proposed retrosynthetic route involves the incorporation of deuterium via the reduction of a nitrile intermediate with lithium aluminum deuteride (B1239839) (LiAlD₄), followed by acid-mediated cyclization. fragranceu.com Another method explores manganese-pincer-complex-catalyzed deuteration of (+)-sclareolide with D₂ gas to yield deuterated ambradiol, which can then be converted to deuterated ambrox through acid-catalyzed cyclization. nih.gov This innovative use of isotopic modification represents a sophisticated approach to fine-tuning the physical properties of this compound and similar fragrance molecules for enhanced material performance in specialized applications.

Emerging Research Frontiers and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in Chemical Research

The application of Artificial Intelligence (AI) and Machine Learning (ML) is redefining traditional approaches to chemical research, moving from reliance on human expertise and trial-and-error to data-driven, predictive methodologies.

Advancements in Sustainable Production Technologies

The chemical industry is increasingly focusing on sustainable production methods to reduce environmental impact and improve resource efficiency.

Continuous flow chemistry represents a significant advancement over traditional batch processes, offering numerous advantages for scalable chemical synthesis vapourtec.comazolifesciences.comlabunlimited.com. In flow chemistry, reactants are continuously pumped through a reactor, allowing for precise control of reaction parameters such as temperature, stoichiometry, and mixing vapourtec.comazolifesciences.com. This approach leads to faster reactions, improved safety due to smaller reaction volumes, enhanced heat and mass transfer, and easier scale-up osti.govazolifesciences.comlabunlimited.com. Continuous flow systems also enable the safe handling of hazardous or unstable intermediates and can be easily integrated with in-line analytical techniques for real-time monitoring osti.govazolifesciences.com. While specific applications to AMBROX DL synthesis were not detailed in the provided information, the general benefits of continuous flow chemistry in achieving efficient, high-throughput, and scalable production of organic compounds make it a highly relevant technology for future this compound manufacturing.

A critical shift in sustainable production involves moving towards bio-based resources and embracing circular economy principles alfalaval.usieabioenergy.comeuropa.eubiconsortium.eufrontiersin.org. The circular economy aims to eliminate waste and pollution by keeping products and materials in use, recirculating components, and regenerating natural systems alfalaval.usbiconsortium.eu. The bioeconomy, which utilizes biological resources such as urban bio-waste, agricultural residues, and dedicated industrial crops, is inherently circular, regenerating CO2 and using renewable raw materials to produce chemicals and other products europa.eubiconsortium.eufrontiersin.org.

Development of Advanced Analytical Techniques for Trace Analysis and Environmental Monitoring

Advanced analytical techniques are indispensable for ensuring the purity, quality, and environmental safety of chemical compounds, including this compound. These techniques are crucial for detecting and quantifying substances present at trace or ultra-trace levels in complex matrices intertek.cominfinitiaresearch.com.

For this compound, these advanced analytical techniques are vital for quality control in its production and for monitoring its presence in environmental samples. They allow for the identification of impurities, characterization of product composition, and assessment of its environmental fate and impact, ensuring regulatory compliance and product integrity intertek.cominfinitiaresearch.comwordpress.com.

Q & A

Q. What are the standard protocols for synthesizing AMBROX DL, and how can researchers ensure reproducibility?

To synthesize this compound, follow peer-reviewed protocols detailing reaction conditions (e.g., temperature, catalysts, solvent systems). Reproducibility requires meticulous documentation of raw material purity, intermediate characterization (e.g., NMR, HPLC), and adherence to stoichiometric ratios. Cross-validate results using independent replication by lab members .

Q. How should researchers characterize this compound’s physicochemical properties for initial validation?

Employ a multi-technique approach:

Q. What in vitro assays are recommended for preliminary biological activity screening of this compound?

Use cell-based assays (e.g., cytotoxicity via MTT assay) and target-specific models (e.g., enzyme inhibition kinetics). Standardize cell lines, passage numbers, and incubation times. Report IC₅₀ values with 95% confidence intervals and compare to positive/negative controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacological efficacy across studies?

- Systematic review : Meta-analyze data from ≥10 independent studies, accounting for variables like dosage, delivery systems, and model organisms.

- Methodological audit : Compare assay conditions (e.g., buffer composition, endpoint measurements).

- Statistical reconciliation : Apply sensitivity analysis to identify outlier datasets or confounding factors .

Q. What strategies optimize this compound’s bioavailability in preclinical models, and how are these validated?

Q. How can multi-omics approaches elucidate this compound’s mechanism of action in complex biological systems?

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : SILAC or TMT labeling to quantify protein expression changes.

- Metabolomics : LC-HRMS to map metabolic pathway perturbations.

Integrate datasets via bioinformatics platforms (e.g., STRING, KEGG) and validate findings with CRISPR knockouts .

Methodological and Ethical Considerations

Q. What frameworks ensure ethical compliance when handling this compound-related data involving human subjects?

Q. How should researchers design a data management plan (DMP) for this compound studies?

- Storage : Use FAIR-compliant repositories (e.g., Zenodo, Figshare) with version control.

- Metadata : Document experimental parameters (e.g., instrument calibration, batch numbers).

- Sharing : Define access tiers (public, embargoed, restricted) in alignment with funding agency policies .

Cross-Disciplinary and Innovation-Driven Questions

Q. What computational strategies predict this compound’s interactions with novel biological targets?

Q. How can structural modifications of this compound enhance selectivity while minimizing off-target effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.